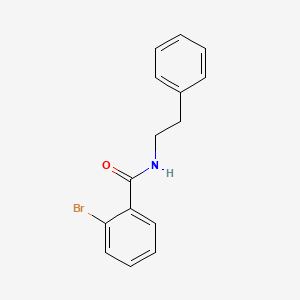

2-bromo-N-(2-phenylethyl)benzamide

説明

Synthesis Analysis

The synthesis of compounds similar to "2-bromo-N-(2-phenylethyl)benzamide" often involves the reaction of specific bromo-benzamide derivatives with other chemical agents to achieve high yields. For instance, compounds like 2-bromo-N-(2,4-difluorobenzyl)benzamide have been synthesized from commercial 2-bromobenzoic acid and a specific methanamine, characterized by various spectroscopic techniques including NMR and FT-IR, alongside X-ray diffraction analysis to establish the crystal structure (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of bromo-benzamide derivatives is often elucidated using X-ray crystallography, revealing specific space groups and molecular dimensions. For example, the structure of similar compounds has shown monoclinic space groups with detailed unit cell dimensions, further analyzed through spectroscopic methods to confirm the molecular features (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving bromo-benzamide derivatives can be complex, involving various intermolecular interactions such as hydrogen bonding and π-interactions. These reactions are often studied through Hirshfeld surface analysis and DFT calculations to understand the energetic contributions of different interactions, providing insights into the stability and reactivity of these compounds (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of bromo-benzamide derivatives, such as crystal packing and hydrogen bonding patterns, are crucial for understanding their stability and potential applications. These properties are typically revealed through detailed crystallographic studies, highlighting the role of N–H⋯O and C–H⋯O hydrogen bonds in stabilizing the crystal structure (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are often characterized by their reactivity in various chemical reactions, including their ability to undergo substitution reactions or participate in the synthesis of complex molecules. Theoretical calculations and spectroscopic studies play a significant role in understanding these chemical properties, aiding in the prediction of reactivity patterns and the stability of intermediates (Polo et al., 2019).

科学的研究の応用

Synthesis and Characterization

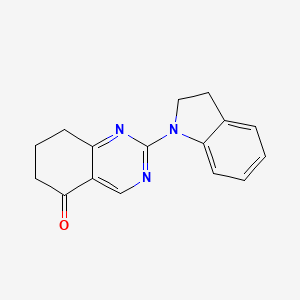

2-bromo-N-(2-phenylethyl)benzamide and its derivatives have been synthesized and characterized through various techniques. The synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been reported. These compounds show isostructural crystallization and their crystal packing is mainly stabilized by a combination of hydrogen bonds and π-interactions, suggesting their potential in the development of molecular assemblies with specific properties (Saeed et al., 2020).

Antifungal Activity

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested for their antifungal activity. These derivatives have shown effectiveness against phyto-pathogenic fungi and yeast, indicating their potential use in developing new antifungal agents (Ienascu et al., 2018).

Therapeutic Potential

Variously substituted 2-hydroxy-N-(arylalkyl)benzamides, including structures similar to this compound, have been screened for antiproliferative and cytotoxic activity in cancer cell lines. Some compounds showed potent activity, indicating their potential for development into therapeutic agents for cancer treatment (Imramovský et al., 2013).

Chemical Properties and Reactions

The synthesis and characterization of quaternary ammonium bromides, including structures similar to this compound, have been studied for their thermal properties and potential applications in the development of ionic liquids and for complexation studies. These compounds exhibit interesting thermal behaviors and structural features, making them valuable for various applications in materials science (Busi et al., 2004).

特性

IUPAC Name |

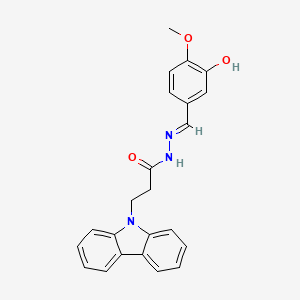

2-bromo-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSZJZZJBOXAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)

![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)

![4-nitrobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5602047.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)

![methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)